molecular formula C19H17N3O4 B2957671 N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide CAS No. 941913-98-0

N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2957671
CAS No.: 941913-98-0
M. Wt: 351.362
InChI Key: ZYWFIPZMOJCUSB-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Carbamoyl Group: The carbamoyl group is introduced via the reaction of the benzofuran derivative with isocyanates under controlled conditions.

    Formation of Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent coupling with a phenylethylamine derivative to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring and the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can lead to amine or alcohol derivatives.

Scientific Research Applications

N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)acetamide
  • N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)urea
  • N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)thiourea

Uniqueness

N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the benzofuran ring also contributes to its unique properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11(12-7-3-2-4-8-12)21-18(24)19(25)22-15-13-9-5-6-10-14(13)26-16(15)17(20)23/h2-11H,1H3,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWFIPZMOJCUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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